AhR Binding Affinity and Functional Activation: Kynurenine vs. Kynurenic Acid
Kynurenine demonstrates moderate AhR binding affinity (Kd = ~4 μM) and functional CYP1A1 induction (EC50 = 12.3 μM in H-4-II-E rat hepatoma cells) . In contrast, its downstream metabolite kynurenic acid exhibits more potent AhR agonism (EC50 = 1.4 μM) but also activates GPR35 (EC50 = 39 μM), introducing an additional signaling dimension not present with kynurenine . Kynurenine thus serves as a cleaner, pathway-specific probe for AhR-mediated immunomodulation without concurrent GPR35 activation.
| Evidence Dimension | AhR binding affinity (Kd) |
|---|---|
| Target Compound Data | ~4 μM |
| Comparator Or Baseline | Kynurenic acid: AhR EC50 = 1.4 μM; GPR35 EC50 = 39 μM |
| Quantified Difference | KYN has ~3.5-fold higher Kd than KYNA EC50; KYNA possesses dual receptor activity while KYN is AhR-selective in this assay context |
| Conditions | In vitro binding assay (AhR) / H-4-II-E rat hepatoma cells (EROD activity) |
Why This Matters
Kynurenine enables AhR-specific interrogation without confounding GPR35 activation, critical for immunology studies of Treg differentiation.
